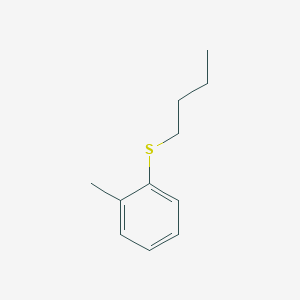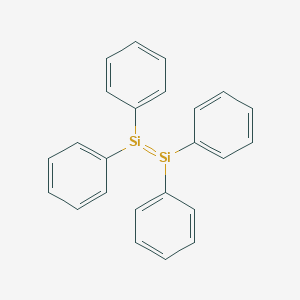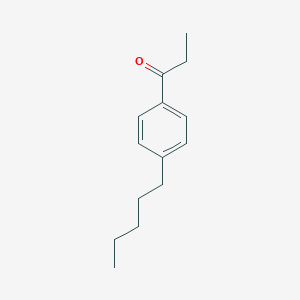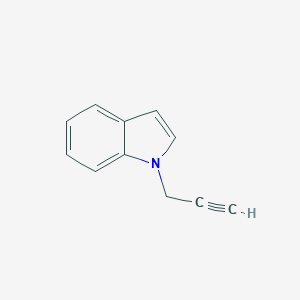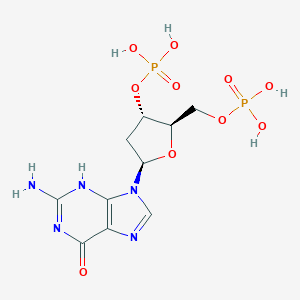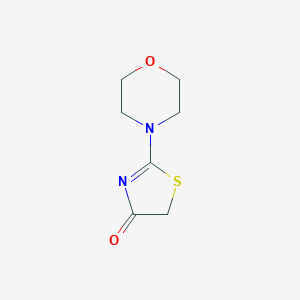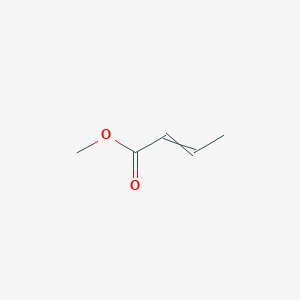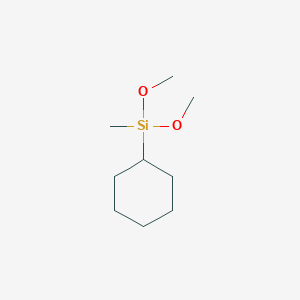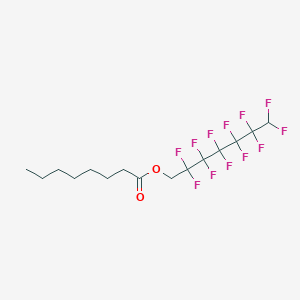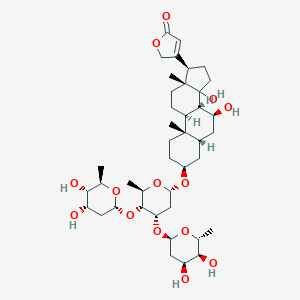
7-Hydroxydigitoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxydigitoxin is a cardiac glycoside that is extracted from the leaves of the Digitalis purpurea plant. This compound has been widely studied for its potential therapeutic applications in the treatment of heart failure and other cardiovascular diseases. In
Mechanism Of Action
The mechanism of action of 7-Hydroxydigitoxin involves the inhibition of the Na+/K+ ATPase pump. This pump is responsible for maintaining the electrochemical gradient across the cell membrane by pumping out sodium ions and pumping in potassium ions. The inhibition of this pump by 7-Hydroxydigitoxin leads to an increase in intracellular sodium levels and a decrease in intracellular potassium levels. This, in turn, leads to an increase in intracellular calcium levels, which results in an increase in cardiac contractility.
Biochemical And Physiological Effects
In addition to its positive inotropic effect, 7-Hydroxydigitoxin has been shown to have several other biochemical and physiological effects. These include an increase in heart rate, a decrease in peripheral resistance, and an increase in cardiac output. 7-Hydroxydigitoxin has also been shown to have anti-inflammatory and anti-fibrotic effects, which may be beneficial in the treatment of heart failure.
Advantages And Limitations For Lab Experiments
One advantage of using 7-Hydroxydigitoxin in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier to design and interpret experiments. However, one limitation of using 7-Hydroxydigitoxin is that it is a highly toxic compound and must be handled with care. Additionally, the use of 7-Hydroxydigitoxin in lab experiments may not accurately reflect its effects in vivo, as the concentration used in vitro may not be achievable in vivo.
Future Directions
There are several future directions for the study of 7-Hydroxydigitoxin. One direction is the development of novel derivatives of 7-Hydroxydigitoxin with improved pharmacological properties. Another direction is the investigation of the anti-inflammatory and anti-fibrotic effects of 7-Hydroxydigitoxin in the treatment of heart failure. Additionally, the use of 7-Hydroxydigitoxin in combination with other drugs, such as beta-blockers, may have synergistic effects in the treatment of heart failure.
Synthesis Methods
The synthesis of 7-Hydroxydigitoxin involves the extraction of the compound from the leaves of the Digitalis purpurea plant. The leaves are dried and then ground into a fine powder. The powder is then extracted with a solvent, such as methanol or ethanol, to obtain a crude extract. The crude extract is then purified using various chromatographic techniques to obtain pure 7-Hydroxydigitoxin.
Scientific Research Applications
7-Hydroxydigitoxin has been extensively studied for its potential therapeutic applications in the treatment of heart failure and other cardiovascular diseases. Several studies have shown that 7-Hydroxydigitoxin has a positive inotropic effect, which means that it increases the force of contraction of the heart. This effect is due to the inhibition of the Na+/K+ ATPase pump, which leads to an increase in intracellular calcium levels and subsequently, an increase in cardiac contractility.
properties
CAS RN |
18810-27-0 |
|---|---|
Product Name |
7-Hydroxydigitoxin |
Molecular Formula |
C41H64O14 |
Molecular Weight |
780.9 g/mol |
IUPAC Name |
3-[(3S,5R,7S,8S,9S,10S,13R,17R)-3-[(2S,4S,5R,6R)-4,5-bis[[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy]-6-methyloxan-2-yl]oxy-7,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C41H64O14/c1-19-36(46)28(43)15-32(50-19)54-30-17-34(52-21(3)38(30)55-33-16-29(44)37(47)20(2)51-33)53-24-6-9-39(4)23(13-24)14-27(42)35-26(39)7-10-40(5)25(8-11-41(35,40)48)22-12-31(45)49-18-22/h12,19-21,23-30,32-38,42-44,46-48H,6-11,13-18H2,1-5H3/t19-,20-,21-,23+,24+,25-,26+,27+,28+,29+,30+,32-,33-,34-,35+,36-,37-,38-,39+,40-,41?/m1/s1 |
InChI Key |
DQJAXSGRHYCYTQ-KQMLXJBFSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@H]2C[C@H](O[C@@H]([C@H]2O[C@@H]3C[C@@H]([C@@H]([C@H](O3)C)O)O)C)O[C@H]4CC[C@@]5([C@H]6CC[C@@]7([C@H](CCC7([C@@H]6[C@H](C[C@@H]5C4)O)O)C8=CC(=O)OC8)C)C)O)O |
SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2OC3CC(C(C(O3)C)O)O)C)OC4CCC5(C6CCC7(C(CCC7(C6C(CC5C4)O)O)C8=CC(=O)OC8)C)C)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2OC3CC(C(C(O3)C)O)O)C)OC4CCC5(C6CCC7(C(CCC7(C6C(CC5C4)O)O)C8=CC(=O)OC8)C)C)O)O |
synonyms |
7 beta-hydroxydigitoxin 7-hydroxydigitoxin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



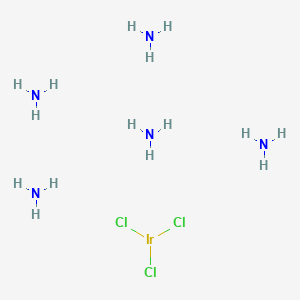
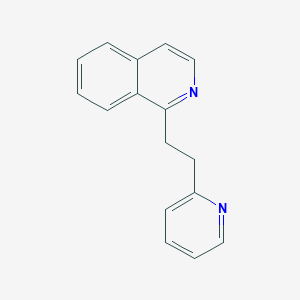

![N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline](/img/structure/B98884.png)
